2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol
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Overview
Description
2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a pyrazole derivative that is commonly used as a building block in the synthesis of various complex molecules. The purpose of
Mechanism of Action
The mechanism of action of 2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol is not well understood. However, it is believed that this compound acts as a nucleophile, which can react with various electrophiles to form new chemical bonds. This property makes it a useful building block in the synthesis of complex organic molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, this compound has been shown to be relatively non-toxic in animal studies. It is also not known to have any significant pharmacological activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol is its versatility as a building block in the synthesis of complex organic molecules. Its relatively low toxicity also makes it a useful compound for lab experiments. However, the yield of this compound during synthesis is relatively low, which can limit its use in large-scale applications.
Future Directions
There are several future directions for the research and development of 2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol. One potential direction is the development of new synthetic methods that can improve the yield of this compound. Additionally, this compound could be further explored for its potential applications in the development of new materials and pharmaceuticals. Further research is also needed to better understand the mechanism of action of this compound and its potential biochemical and physiological effects.
In conclusion, this compound is a versatile compound that has potential applications in various scientific research fields. Its use as a building block in the synthesis of complex organic molecules and the development of new materials and pharmaceuticals makes it an important compound for future research and development.
Synthesis Methods
The synthesis of 2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol involves the reaction of 1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazole with sodium borohydride in the presence of methanol. This reaction results in the formation of the desired product with a yield of around 60%.
Scientific Research Applications
2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol has been used in various scientific research applications. One of the most common applications is in the synthesis of complex organic molecules. This compound has been used as a building block in the synthesis of various natural products and pharmaceuticals. Additionally, this compound has been used in the development of new materials, such as polymers and liquid crystals.
Properties
IUPAC Name |
2-[1-(1,3-dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O3/c11-10(12,13)9-7(1-2-16)5-15(14-9)6-8-17-3-4-18-8/h5,8,16H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSCBTAKXUGHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C=C(C(=N2)C(F)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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